
C12-113: A Technical Guide to its Safety and
Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: C12-113

Cat. No.: B11935392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information on the safety and

toxicity profile of C12-113. It is intended for informational purposes for a scientific audience and

is not a substitute for a comprehensive risk assessment. Direct safety and toxicity data for C12-
113 are limited in the public domain; therefore, this guide also draws upon data from

structurally related polyamine-derived lipidoids and general principles of lipid nanoparticle

(LNP) toxicology.

Introduction
C12-113 is a synthetic, ionizable cationic lipidoid that has been utilized as a key component in

the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics,

including messenger RNA (mRNA) and small interfering RNA (siRNA). Its chemical structure,

featuring a polyamine headgroup and multiple hydrophobic tails, facilitates the encapsulation of

negatively charged RNA molecules and their subsequent delivery into cells. Understanding the

safety and toxicity profile of C12-113 is crucial for its potential application in clinical settings.

Chemical and Physical Properties of C12-113
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Property Value

Chemical Formula C₅₃H₁₁₁N₃O₄

Molecular Weight 854.5 g/mol

CAS Number 1220890-27-6

Appearance Not specified in available literature

Solubility Soluble in organic solvents like ethanol

Preclinical Safety and Toxicity Summary
Comprehensive, publicly available toxicology studies specifically on C12-113 are scarce. The

majority of the available information is derived from its use within LNP formulations in

immunological or delivery efficacy studies, where safety is often a secondary endpoint.

Therefore, the following summary includes data inferred from related compounds and the

general class of ionizable lipidoids.

In Vitro Cytotoxicity
There is no specific public data on the in vitro cytotoxicity of C12-113. However, for polyamine-

based cationic lipids, cytotoxicity is a known concern. The positive charge at physiological pH

can lead to membrane disruption and cell death. Studies on other ionizable lipids have utilized

various cell lines, such as hepatocytes (e.g., HepG2, primary hepatocytes), to assess

cytotoxicity using assays like MTT or WST-1. These assays measure metabolic activity as an

indicator of cell viability.

In Vivo Toxicity
No formal in vivo toxicology studies, such as dose-range finding or repeated-dose toxicity

studies for C12-113, are publicly available. Consequently, key toxicological parameters like the

No-Observed-Adverse-Effect-Level (NOAEL) and the median lethal dose (LD50) have not been

established for C12-113.

General findings for ionizable lipid-containing LNPs suggest that the primary organ of toxicity

upon systemic administration is the liver. This is due to the natural biodistribution of LNPs to the

liver following intravenous injection.
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Table 1: Potential In Vivo Toxicological Profile of C12-113 Based on Related Compounds

Parameter
Observation for Related
Ionizable Lipidoids (e.g.,
C12-200)

Potential Implication for
C12-113

Hepatotoxicity

Increased serum levels of liver

enzymes (ALT, AST) have

been observed in mice treated

with C12-200 LNPs.

Hepatotoxicity is a potential

concern for C12-113 LNPs,

and monitoring of liver function

is recommended in preclinical

studies.

Immunotoxicity

Ionizable lipids can activate

innate immune pathways,

leading to the release of pro-

inflammatory cytokines (e.g.,

IL-6, TNF-α, IL-1β).[1][2]

C12-113 containing LNPs are

likely to be immunostimulatory.

This can be a desired effect for

vaccine applications but a

potential safety concern for

other therapies.

Splenotoxicity

The spleen is another major

site of LNP accumulation, but

specific toxicities are less

commonly reported than for

the liver.

Monitoring for effects on the

spleen, such as changes in

size or histology, is warranted.

General Tolerability

Generally well-tolerated at

therapeutic doses, but adverse

effects can be dose-

dependent.

Dose-escalation studies are

critical to determine a safe

therapeutic window.

Experimental Protocols
The following are detailed methodologies for key experiments that are standard for assessing

the safety and toxicity of novel lipid nanoparticle formulations. While not specific to C12-113,

they represent the current best practices in the field.

In Vitro Cytotoxicity Assay (MTT Assay)
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Objective: To assess the dose-dependent cytotoxicity of C12-113 formulated as LNPs on a

relevant cell line (e.g., HepG2 human hepatoma cells).

Methodology:

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a humidified atmosphere with 5% CO₂.

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and

allowed to adhere overnight.

LNP Treatment: C12-113 LNPs are serially diluted in cell culture medium to achieve a range

of final concentrations. The medium in the wells is replaced with the LNP-containing medium.

Control wells receive medium without LNPs.

Incubation: The plates are incubated for 24 to 48 hours.

MTT Assay:

After incubation, the medium is removed, and 100 µL of fresh medium containing 0.5

mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to

each well.

The plates are incubated for another 4 hours at 37°C.

The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each

well to dissolve the formazan crystals.

The absorbance is measured at 570 nm using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The

IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

In Vivo Acute Toxicity Study in Mice
Objective: To evaluate the acute systemic toxicity of C12-113 LNPs in a murine model.
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Methodology:

Animals: Male and female C57BL/6 mice, 6-8 weeks old, are used.

LNP Administration: C12-113 LNPs are administered via a single intravenous (tail vein)

injection at escalating doses. A control group receives the vehicle (e.g., phosphate-buffered

saline).

Monitoring: Animals are monitored for clinical signs of toxicity (e.g., changes in weight,

behavior, appearance) for up to 14 days.

Blood Collection: Blood samples are collected at various time points (e.g., 24 hours, 72

hours, 7 days) for hematology and clinical chemistry analysis. Key parameters include:

Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST).

Kidney Function: Blood urea nitrogen (BUN), creatinine.

Complete Blood Count (CBC): Red blood cells, white blood cells, platelets.

Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) are

measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

Histopathology: At the end of the study, animals are euthanized, and major organs (liver,

spleen, kidneys, lungs, heart) are collected, fixed in 10% neutral buffered formalin,

processed, and stained with hematoxylin and eosin (H&E) for microscopic examination.

Data Analysis: Statistical analysis is performed to compare the treated groups with the

control group.

Signaling Pathways and Immunotoxicity
Ionizable lipids within LNPs can be recognized by the innate immune system, leading to an

inflammatory response. While specific signaling pathway activation by C12-113 has not been

elucidated, the general mechanism for this class of compounds is thought to involve

endosomal Toll-like receptors (TLRs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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